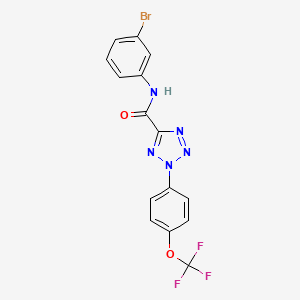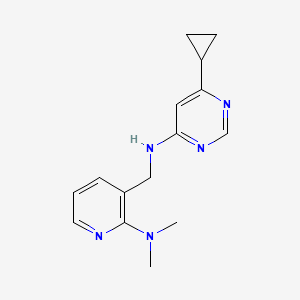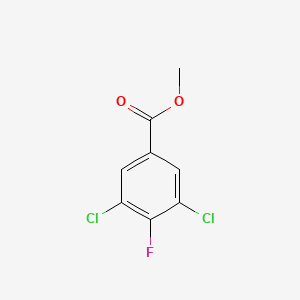![molecular formula C18H14ClF3N8 B2379634 4-アミノ-7-(4-(3-クロロ-5-(トリフルオロメチル)-2-ピリジニル)ピペラジノ)ピリド[2,3-d]ピリミジン-6-カルボニトリル CAS No. 338410-29-0](/img/structure/B2379634.png)
4-アミノ-7-(4-(3-クロロ-5-(トリフルオロメチル)-2-ピリジニル)ピペラジノ)ピリド[2,3-d]ピリミジン-6-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic compound notable for its unique structural attributes, which include the presence of both pyridine and pyrimidine rings. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities.
科学的研究の応用
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the design of new materials or as a ligand in coordination chemistry.
Biology: : Biologically, this compound may exhibit activity against certain targets, making it of interest in the study of enzyme inhibitors or receptor modulators.
Medicine: : In the medical field, it is being explored for its potential therapeutic effects, including its role as a lead compound in drug discovery programs for conditions such as cancer or infectious diseases.
Industry: : Industrially, this compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in apoptosis within certain cell types .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle progression pathway . By inhibiting CDK2, these compounds can disrupt the normal cell cycle, leading to cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies . The degree of lipophilicity of such compounds allows them to diffuse easily into cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile can involve multiple steps, including:
Formation of Intermediate Compounds: : The initial stages may involve the synthesis of intermediate compounds such as the trifluoromethylated pyridine and the piperazine derivative.
Coupling Reactions: : These intermediates are then coupled through nucleophilic substitution reactions to form the core pyrido[2,3-d]pyrimidine structure.
Final Functionalization:
Industrial Production Methods: : Industrial production often involves optimizing these synthetic routes for scalability, yield, and purity. Techniques such as batch processing or continuous flow chemistry may be employed to ensure efficient production.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, typically in the presence of catalysts like palladium or transition metal complexes.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, transition metal complexes.
Major Products Formed
Oxidation Products: : These can include various oxidation states of the original compound.
Reduction Products: : Reduced forms of the compound with altered functional groups.
Substitution Products: : These vary based on the substituents introduced during the reaction.
類似化合物との比較
Comparison with Other Compounds: : Compared to similar compounds, 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to the presence of both trifluoromethyl and chloro substituents on the pyridine ring, which can significantly alter its chemical and biological properties.
Similar Compounds
4-Amino-7-(4-(3-chloro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
4-Amino-7-(4-(2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
4-Amino-7-(4-(3-fluoro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile
Each of these compounds shares a core structure with subtle differences in the substituents, leading to distinct chemical and biological behaviors.
That’s a wrap on our deep dive into this fascinating compound. Is there anything specific you’d like to delve into further?
特性
IUPAC Name |
4-amino-7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N8/c19-13-6-11(18(20,21)22)8-25-17(13)30-3-1-29(2-4-30)16-10(7-23)5-12-14(24)26-9-27-15(12)28-16/h5-6,8-9H,1-4H2,(H2,24,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBZOHAERYVXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC4=NC=NC(=C4C=C3C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B2379552.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2379556.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)
![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2379561.png)




![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
